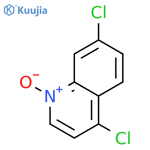

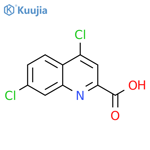

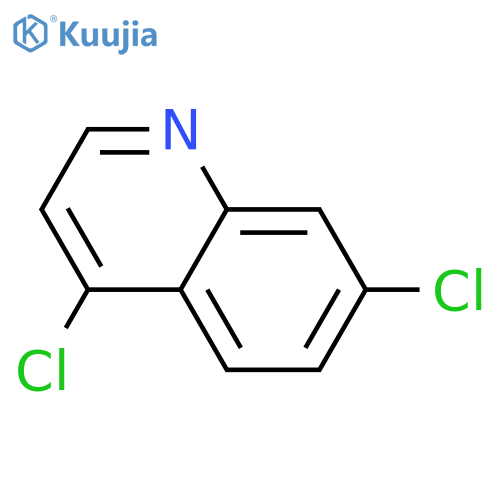

Cas no 86-98-6 (4,7-Dichloroquinoline)

4,7-Dichloroquinoline Chemische en fysische eigenschappen

Naam en identificatie

-

- 4,7-Dichloroquinoline

- 4,7-Dichloroquinone

- 4,7-DICHLOLROQUINOLINE

- 4,7-Dichlor-chinolin

- 4,7-DICHLORCHINOLIN

- 4,7-DICHLOROQUINOLI

- 4,7-dichloro-quinolin

- 4,7-DICHLOROQUINOLINE FOR SYNTHESIS

- 4,7-Dichloroquinoline,tech.

- 4,7-dichloroquinolne

- 4.7-dichloroquinoline

- 7-Dichloroquinoline

- Chloroquine Related Compound A (25 mg) (4,7-dichloroquinoline)

- TL 1473

- 5-20-07-00316 (Beilstein Handbook Reference)

- AI3-50374

- 4, 7-Dichloroquinoline

- AC-10930

- F0001-2149

- UNII-Z61O2HEQ2J

- D77863

- BRN 0125359

- C9-H5-Cl2-N

- BP-12433

- C9H5Cl2N

- CS-O-01361

- 86-98-6

- D1100

- SY001735

- NSC-593

- HYDROXYCHLOROQUINE SULFATE IMPURITY G [EP IMPURITY]

- EINECS 201-714-7

- FT-0617285

- Amodiaquine Impurity 1

- 4,7-dichlorquinolin

- 4,7 Dichloroquinoline

- SCHEMBL317202

- Z61O2HEQ2J

- 4,7-bis(chloranyl)quinoline

- NCGC00357128-01

- 4,7-Dichloroquinoline, >=99%

- 4,7-dichloroquinolinium

- 4,7-Dichloroquinoline, 97%

- BCP32636

- 1138471-54-1

- BIDD:GT0207

- MFCD00006774

- CAS-86-98-6

- Quinoline,7-dichloro-

- STR01070

- CHEMBL319828

- 4,7- Dichloroquinoline

- 4,7-Dichloroquinoline; Quinoline, 4,7-dichloro-; NSC 593; Chloroquine Related Compound A; Hydroxychloroquine Sulfate Impurity G; Hydroxychloroquine Impurity G

- DTXCID7031163

- NSC 593

- DTXSID0052590

- Z104477684

- 4,7-Dichloro-quinoline

- QUINOLINE, 4,7-DICHLORO-

- SB67463

- AKOS000119603

- EN300-20302

- A841902

- Tox21_303863

- HY-59243

- BCP32292

- FT-0617286

- AC-31966

- CS-W020014

- LS-141805

- WLN: T66 BNJ EG IG

- Q27295050

- 4,7Dichloroquinoline

- DICHLOROQUINOLINE, 4,7-

- NSC593

- PS-8247

- Q-200422

- AM81211

- 4,7-Dichloroquinoline (ACI)

- NS00004530

- 47-dichloro-Quinoline

- DB-011261

- Quinoline, 4,7dichloro

- HYDROXYCHLOROQUINE SULFATE IMPURITY G (EP IMPURITY)

-

- MDL: MFCD00006774

- Inchi: 1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H

- InChI-sleutel: HXEWMTXDBOQQKO-UHFFFAOYSA-N

- LACHT: ClC1C=C2C(C(=CC=N2)Cl)=CC=1

- BRN: 125359

Berekende eigenschappen

- Exacte massa: 196.98000

- Monoisotopische massa: 196.979905

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 0

- Aantal waterstofbondacceptatoren: 1

- Zware atoomtelling: 12

- Aantal draaibare bindingen: 0

- Complexiteit: 163

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- XLogP3: nothing

- Oppervlakte lading: 0

- Topologisch pooloppervlak: 12.9

- Aantal tautomers: nothing

Experimentele eigenschappen

- Kleur/vorm: Acicular crystals

- Dichtheid: 1.4178 (rough estimate)

- Smeltpunt: 81-83 °C (lit.)

- Kookpunt: 148°C/10mmHg(lit.)

- Vlampunt: 164 ºC

- Brekindex: 1.6300 (estimate)

- Oplosbaarheid: chloroform: soluble50mg/mL, clear, colorless to greenish-yellow

- Waterverdelingscoëfficiënt: Insoluble

- PSA: 12.89000

- LogboekP: 3.54160

- Oplosbaarheid: Insoluble in water

4,7-Dichloroquinoline Beveiligingsinformatie

-

Symbool:

- Prompt:warning

- Signaalwoord:Warning

- Gevaarverklaring: H315-H319-H335

- Waarschuwingsverklaring: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport

- WGK Duitsland:3

- Code gevarencategorie: 36/37/38

- Veiligheidsinstructies: S26-S36-S22

- RTECS:VB4200000

-

Identificatie van gevaarlijk materiaal:

- TSCA:Yes

- Opslagvoorwaarde:Inert atmosphere,2-8°C

- Risicozinnen:R36/37/38

4,7-Dichloroquinoline Douanegegevens

- HS-CODE:2933499013

- Douanegegevens:

China Customs Code:

2933499090Overview:

2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4,7-Dichloroquinoline Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-20302-5.0g |

4,7-dichloroquinoline |

86-98-6 | 96% | 5g |

$29.0 | 2023-04-20 | |

| Enamine | EN300-20302-25.0g |

4,7-dichloroquinoline |

86-98-6 | 96% | 25g |

$38.0 | 2023-04-20 | |

| eNovation Chemicals LLC | D548763-25g |

4,7-Dichloroquinoline |

86-98-6 | 97% | 25g |

$110 | 2024-05-24 | |

| TRC | D436060-1g |

4,7-Dichloroquinoline |

86-98-6 | 1g |

$ 63.00 | 2023-09-07 | ||

| TRC | D436060-25 g |

4,7-Dichloroquinoline |

86-98-6 | 25g |

$ 120.00 | 2022-01-09 | ||

| eNovation Chemicals LLC | Y1196688-500g |

4,7-Dichloroquinoline |

86-98-6 | 97% | 500g |

$105 | 2024-07-21 | |

| Life Chemicals | F0001-2149-1g |

"4,7-Dichloroquinoline" |

86-98-6 | 95%+ | 1g |

$21.0 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1065363-500g |

4,7-Dichloroquinoline |

86-98-6 | 98% | 500g |

¥1072.00 | 2024-07-28 | |

| Fluorochem | 078074-1kg |

4,7-Dichloroquinoline |

86-98-6 | 95% | 1kg |

£357.00 | 2022-03-01 | |

| eNovation Chemicals LLC | D961630-1kg |

4,7-Dichloroquinoline |

86-98-6 | 97% | 1kg |

$400 | 2024-06-05 |

4,7-Dichloroquinoline Productiemethode

Productiemethode 1

Productiemethode 2

Productiemethode 3

1.2 Reagents: Water

2.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 1 h, reflux

Productiemethode 4

2.1 Solvents: Nitrobenzene ; 90 °C

3.1 Reagents: Phosphorus oxychloride ; rt

Productiemethode 5

Productiemethode 6

Productiemethode 7

2.1 Reagents: Phosphorus oxychloride

Productiemethode 8

2.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled

Productiemethode 9

Productiemethode 10

1.2 Solvents: Hexane ; 15 min, rt

2.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt

2.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Productiemethode 11

Productiemethode 12

Productiemethode 13

Productiemethode 14

1.2 Reagents: Dodecane Solvents: Ethyl acetate ; rt

Productiemethode 15

2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; overnight, reflux

2.2 Reagents: Water

3.1 Reagents: Phosphorus oxychloride Solvents: Phosphorus oxychloride ; 1 h, reflux

Productiemethode 16

1.2 Solvents: Hexane ; 15 min, rt

2.1 4 h, 240 °C; 240 °C → rt

2.2 Solvents: Hexane ; 15 min, rt

3.1 Reagents: Phosphorus oxychloride ; 6 h, rt → reflux; reflux → rt

3.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Productiemethode 17

2.1 Reagents: Phosphorus oxychloride ; rt

Productiemethode 18

2.1 Reagents: Phosphorus oxychloride ; 2 h, heated

2.2 Reagents: Water ; cooled

2.3 Reagents: Ammonium hydroxide ; basified

Productiemethode 19

Productiemethode 20

1.2 Reagents: Water ; cooled

1.3 Reagents: Ammonium hydroxide ; basified

Productiemethode 21

Productiemethode 22

2.1 Solvents: Diphenyl ether ; reflux

3.1 Reagents: Phosphorus oxychloride ; 2 h, heated

3.2 Reagents: Water ; cooled

3.3 Reagents: Ammonium hydroxide ; basified

4,7-Dichloroquinoline Raw materials

- Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

- Quinoline,4,7-dichloro-, 1-oxide

- B-ALANINE, N-(3-CHLOROPHENYL)-

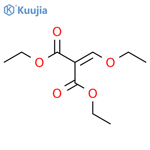

- 1,3-diethyl 2-(ethoxymethylidene)propanedioate

- 7-Chloro-4-hydroxyquinoline-3-carboxylic acid

- 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- 4,7-dichloroquinoline-2-carboxylic acid

- Quinoline, 7-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1,2-dihydro-1-[(4-methylphenyl)sulfonyl]-

- 7-chloro-1,2,3,4-tetrahydroquinolin-4-one

- Diethyl 2-(((3-chlorophenyl)amino)methylene)malonate

- 7-chloroquinolin-4(1H)-one

- 7-Chloroquinolin-4(1H)-one

- 3-QUINOLINECARBOXYLIC ACID, 7-CHLORO-1,4-DIHYDRO-4-OXO-, ETHYL ESTER

4,7-Dichloroquinoline Preparation Products

4,7-Dichloroquinoline Leveranciers

4,7-Dichloroquinoline Gerelateerde literatuur

-

Evgeniy A. Gusakov,Iuliia A. Topchu,Aleksandra M. Mazitova,Igor V. Dorogan,Emil R. Bulatov,Ilya G. Serebriiskii,Zinaida I. Abramova,Inna O. Tupaeva,Oleg P. Demidov,Duong Ngoc Toan,Tran Dai Lam,Duong Nghia Bang,Yanis A. Boumber,Yurii A. Sayapin,Vladimir I. Minkin RSC Adv. 2021 11 4555

-

2. Copper-catalyzed versatile C(sp3)–H arylation: synthetic scope and regioselectivity investigationsJiadi Zhou,Yawen Zou,Peng Zhou,Zhiwei Chen,Jianjun Li Org. Chem. Front. 2019 6 1594

-

Mahesh K. Lakshman,Prasanna K. Vuram Chem. Sci. 2017 8 5845

-

4. Reactions of heterocycles with thiophosgene. Part IV. β,4-Dichloro-2-isothiocyanatocinnamaldehyde, a product from 4,7-DichloroquinolineRoy Hull,Patricia J. van den Broek,Michael L. Swain J. Chem. Soc. Perkin Trans. 1 1975 922

-

Charu Sharma,Avinash K. Srivastava,Deepak Sharma,Raj K. Joshi New J. Chem. 2022 46 8551

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Chloroquinolines

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen Quinolines en afgeleiden Haloquinolines Chloroquinolines

86-98-6 (4,7-Dichloroquinoline) Gerelateerde producten

- 865173-67-7(4-benzoyl-N-(2Z)-3-(2-ethoxyethyl)-6-methanesulfonyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 2648956-68-5(1-(7-fluoro-1-benzothiophen-3-yl)methanamine hydrochloride)

- 1805186-16-6(3-Bromo-5-chloro-4-(trifluoromethyl)aniline)

- 2228124-53-4(2-amino-3-(5-fluoro-2-nitrophenyl)-3-hydroxypropanoic acid)

- 890010-61-4(methyl 2-(4-{(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidenemethyl}phenoxy)propanoate)

- 1805493-65-5(Ethyl 3-(aminomethyl)-2-(difluoromethyl)-4-hydroxypyridine-6-carboxylate)

- 793667-79-5(5-Pyridin-4-ylpyrimidine-2-carboxylic acid)

- 3182-26-1(Propane,1,1,1,3,3,3-hexachloro-2,2-difluoro-)

- 1306739-37-6(2-[(5-{1-[(4-Methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide)

- 2229153-39-1(1-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-2-methylpropan-2-ol)